molecular formula C12H27O2PS B14717584 o-Ethyl S-nonyl methylphosphonothioate CAS No. 13088-89-6

o-Ethyl S-nonyl methylphosphonothioate

Cat. No.: B14717584
CAS No.: 13088-89-6
M. Wt: 266.38 g/mol
InChI Key: AMXPHGZPXNYMOA-UHFFFAOYSA-N
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Description

o-Ethyl S-nonyl methylphosphonothioate is an organophosphorus compound with the molecular formula C12H27O2PS and a molecular weight of 266.38 g/mol . This compound is part of a broader class of organophosphates, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Ethyl S-nonyl methylphosphonothioate typically involves the reaction of nonyl alcohol with methylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

o-Ethyl S-nonyl methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

o-Ethyl S-nonyl methylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of o-Ethyl S-nonyl methylphosphonothioate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts normal nerve signal transmission, leading to various physiological effects .

Properties

CAS No.

13088-89-6

Molecular Formula

C12H27O2PS

Molecular Weight

266.38 g/mol

IUPAC Name

1-[ethoxy(methyl)phosphoryl]sulfanylnonane

InChI

InChI=1S/C12H27O2PS/c1-4-6-7-8-9-10-11-12-16-15(3,13)14-5-2/h4-12H2,1-3H3

InChI Key

AMXPHGZPXNYMOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSP(=O)(C)OCC

Origin of Product

United States

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